2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine .Scientific Research Applications
Synthesis and Chemical Properties
- A study on the synthesis of new compounds through iodine-catalyzed reactions, highlighting the potential of such compounds, including those with similar structures to the one , in exploring new chemical entities with significant biological activities. The research focused on the preparation of new intermediates and their anti-lipid peroxidation activity, indicating a pathway for developing compounds with potential antioxidant properties (Vlachou et al., 2023).
Biological Activities
- Research into the synthesis and evaluation of new antipyrine-based heterocycles, incorporating [1,2,4]triazolo frameworks, showed some compounds possessing anticancer and antimicrobial activities. This study underscores the significance of the [1,2,4]triazolo[4,3-a] framework in the development of new therapeutics, suggesting potential areas of application for the compound (Riyadh et al., 2013).
Antimicrobial and Antifungal Activity
- An investigation into pyrazoline and pyrazole derivatives revealed antimicrobial and antifungal activities, indicating the potential use of similar structures in developing new antimicrobial agents. The study demonstrates the versatility of pyrazole derivatives in therapeutic applications, which may extend to compounds with related chemical frameworks (Hassan, 2013).
Pharmaceutical Research
- Studies on cyclic nucleotide phosphodiesterase type 4 inhibitors explored the pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere, leading to the discovery of new potent inhibitors. This research highlights the therapeutic potential of compounds with the pyrazolo[1,5-a]-1,3,5-triazine structure in treating inflammatory diseases, suggesting possible research applications for similar compounds (Raboisson et al., 2003).
Properties
IUPAC Name |
2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-5-4-6-19(16(15)2)32-22-21-26-28(23(30)27(21)12-11-24-22)14-20(29)25-13-17-7-9-18(31-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKUCTXOGAQXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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